molecular formula C16H17N5O2S2 B4614394 2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B4614394
M. Wt: 375.5 g/mol
InChI Key: YXYNZTUYIJLIIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and thiazole compounds involves various chemical reactions, aiming to achieve specific molecular structures with desired properties. For instance, Dong et al. (2005) synthesized a complex triazole derivative through a multi-step process involving p-ethoxyaniline, leading to a product characterized by X-ray crystallography, NMR, MS, and IR techniques (Dong & Wang, 2005). Similarly, synthesis approaches for triazole-thiazole compounds have been explored, demonstrating the versatility and complexity of synthetic routes for such chemicals (Raj & Narayana, 2006).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the physical and chemical behavior of compounds. X-ray crystallography, NMR, and other spectroscopic techniques are commonly used to determine the molecular geometry, bond lengths, angles, and overall three-dimensional structure. For example, the crystal structure of a synthesized compound provided insights into its geometric configuration and molecular interactions (Dong & Wang, 2005).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of triazole-thiazole compounds often require specific conditions and reagents to achieve the desired products. The reactivity of such compounds can be influenced by various factors, including the presence of substituents on the phenyl rings and the nature of the heterocyclic systems involved. Chemical properties such as reactivity towards nucleophiles or electrophiles, stability under different conditions, and the ability to undergo further functionalization are critical for their potential applications (Liao et al., 2017).

Physical Properties Analysis

The physical properties of triazole-thiazole compounds, including melting points, solubility in various solvents, crystallinity, and thermal stability, are essential for their handling and application in different fields. These properties are determined by the molecular structure and intermolecular forces present in the compound. Studies involving the synthesis and characterization of these compounds provide valuable data on their physical properties (Kariuki et al., 2021).

Scientific Research Applications

Synthesis and Derivatives

The chemical compound of interest is part of a broader family of compounds that have been synthesized and studied for various applications in scientific research. For instance, the synthesis of thiazoles and their derivatives has been explored due to their antimicrobial activities against bacterial and fungal isolates, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, the creation of novel heterocycles incorporating a thiadiazole moiety has been examined for their insecticidal properties against the cotton leafworm, demonstrating the versatility of these compounds in agrochemical applications (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazole derivatives have been extensively researched. A study synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities, finding that some compounds possessed good or moderate activities against various microorganisms (Bektaş et al., 2010). Another investigation into the antimicrobial activity of derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles showed potential against bacteria, mold, and yeast (Tien et al., 2016).

Anti-inflammatory and Analgesic Agents

Further research has focused on the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic activities. These compounds have been shown to inhibit cyclooxygenase-1/2 (COX-1/2) and demonstrate significant analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Properties

The anticancer properties of thiazole derivatives have also been a subject of interest. A study evaluating the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety discovered that some compounds exhibited promising inhibitory effects on various cancer cell lines, suggesting their potential in cancer treatment (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-3-23-12-7-5-4-6-11(12)14-19-20-16(21(14)2)25-10-13(22)18-15-17-8-9-24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYNZTUYIJLIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

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